molecular formula C20H27NO B5415692 N-[4-(PROPAN-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE

N-[4-(PROPAN-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE

Cat. No.: B5415692
M. Wt: 297.4 g/mol
InChI Key: LOSQKBWIHGGZKQ-UHFFFAOYSA-N
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Description

N-[4-(PROPAN-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE is a synthetic organic compound designed for research applications, featuring a rigid adamantane core linked via a carboxamide bridge to a 4-isopropylphenyl group. This structural motif is characteristic of a class of molecules studied for their potential to interact with various biological targets, partly due to the lipophilic and steric properties imparted by the adamantane moiety . Adamantane derivatives have a well-established history in medicinal chemistry, serving as key scaffolds in the development of therapeutics for viral infections and neurological disorders, and are frequently investigated for their ability to enhance lipophilicity and metabolic stability . This compound is of significant interest in pharmaceutical and biological research. Its structure suggests potential as a precursor or pharmacophore in the development of receptor antagonists, inspired by related compounds such as adamantane carboxamides that have demonstrated potent activity as 5-HT2 receptor antagonists . The presence of the adamantane group may facilitate interactions with central nervous system targets , while the carboxamide linker and aromatic system are common features in drug design. Researchers can utilize this chemical as a valuable building block for constructing more complex molecules or as a probe in structure-activity relationship (SAR) studies. The compound is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-13(2)17-3-5-18(6-4-17)21-19(22)20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,13-16H,7-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSQKBWIHGGZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(PROPAN-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE typically involves the functionalization of adamantane derivatives. One common method is the Chan–Lam N-arylation reaction, which involves the coupling of adamantane-containing amines with arylboronic acids under copper(II) acetate catalysis . The reaction conditions usually include a 0.1 M solution of the amine in acetonitrile, with p-tolylboronic acid and DBU as the base, at room temperature for 24 hours .

Industrial Production Methods

Industrial production methods for adamantane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(PROPAN-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or nitrated products .

Scientific Research Applications

N-[4-(PROPAN-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(PROPAN-2-YL)PHENYL]ADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The rigid adamantane framework allows for strong binding interactions with target proteins, potentially inhibiting their function. This can lead to various biological effects, such as antiviral activity by inhibiting viral replication or neuroprotective effects by modulating neurotransmitter systems .

Comparison with Similar Compounds

Structural Analogues

(a) Adamantane-Based Carboxamides
  • N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8): This compound shares a carboxamide backbone but replaces the adamantane core with a piperidinyl group. Its methoxymethyl and phenyl substituents enhance solubility compared to the adamantane-based compound .
(b) Substituted Phenyl Acetamides (TRPA1 Antagonists)
  • HC-030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide):
    Shares the 4-isopropylphenyl group but incorporates a purine-dione core instead of adamantane. It is a potent TRPA1 antagonist (IC50 = 4–10 μM) and has demonstrated efficacy in reducing airway inflammation in preclinical asthma models .
  • CHEM-5861528 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(butan-2-yl)phenyl]acetamide):
    Differs by a butan-2-yl substituent on the phenyl ring. This modification increases lipophilicity but slightly reduces TRPA1 antagonism (IC50 = ~10 μM) compared to HC-030031 .
(c) Benzamide Derivatives

Compounds such as N-{(2S)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-3-[4-(2-methylpropoxy)phenyl]-1-oxopropan-2-yl}benzamide (, line 10) feature benzamide cores with alkoxy-substituted phenyl groups. These are structurally distinct from the adamantane-carboxamide scaffold but share aromatic substitution patterns that influence receptor binding kinetics and metabolic stability .

Pharmacological and Physicochemical Comparisons

Compound Core Structure Key Substituents Target/Activity IC50/EC50 Reference
N-[4-(Propan-2-yl)phenyl]adamantane-1-carboxamide Adamantane-carboxamide 4-isopropylphenyl Undisclosed (theoretical: TRP channels?) N/A N/A
HC-030031 Purine-dione-acetamide 4-isopropylphenyl TRPA1 antagonist 4–10 μM
CHEM-5861528 Purine-dione-acetamide 4-(butan-2-yl)phenyl TRPA1 antagonist ~10 μM
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide Piperidinyl-propanamide Methoxymethyl, phenyl Pharmaceutical intermediate N/A

Key Observations :

Adamantane vs. Purine Cores : The adamantane group in this compound likely enhances membrane permeability and metabolic stability compared to purine-based analogs like HC-030031. However, purine derivatives exhibit well-documented TRPA1 antagonism, whereas adamantane-carboxamide activity remains speculative .

Substituent Effects : The 4-isopropylphenyl group in HC-030031 and the target compound may confer similar steric and hydrophobic interactions with TRP channels. In contrast, the butan-2-yl group in CHEM-5861528 reduces potency, suggesting substituent size critically impacts target engagement .

Synthetic Utility : Piperidinyl-propanamide derivatives (e.g., CAS 61086-18-8) prioritize synthetic accessibility and solubility, whereas adamantane-carboxamides may prioritize target selectivity due to their rigid structure .

Research Findings and Gaps

  • TRPA1 Targeting : While HC-030031 and CHEM-5861528 are established TRPA1 blockers, the adamantane-carboxamide derivative’s activity at this receptor remains unstudied. Molecular docking studies suggest adamantane’s bulk may hinder binding to the TRPA1 pore region .

Biological Activity

N-[4-(propan-2-yl)phenyl]adamantane-1-carboxamide, also known as a derivative of adamantane, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features an adamantane core, which is known for its unique three-dimensional structure that enhances the compound's stability and biological activity. The specific configuration of the substituents around the adamantane framework plays a crucial role in its interaction with biological targets.

Property Value
IUPAC Name N-[1-(4-propan-2-ylphenyl)]adamantane-1-carboxamide
Molecular Weight 367 g/mol
Chemical Formula C23H33NO2
InChI Key InChI=1S/C23H33NO2

The biological activity of this compound primarily involves its interactions with various molecular targets within cells. These interactions can modulate signaling pathways and influence cellular processes such as:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering neurotransmitter release and affecting neuronal signaling.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, protecting cells from oxidative stress.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties that make it a candidate for therapeutic applications:

  • Antiviral Activity : Some studies have shown that adamantane derivatives can inhibit viral replication, particularly in influenza viruses.
  • Anticancer Potential : The compound has been evaluated for its effects on cancer cell lines, demonstrating cytotoxicity against specific types of cancer.
  • Neuroprotective Effects : Its ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of adamantane derivatives, including this compound. Results indicated significant inhibition of viral replication in vitro, suggesting a mechanism involving interference with viral entry or uncoating processes.

Case Study 2: Anticancer Efficacy

In a series of experiments involving various cancer cell lines, this compound exhibited dose-dependent cytotoxic effects. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Case Study 3: Neuroprotective Properties

Research focused on the neuroprotective effects of this compound revealed its potential to reduce oxidative stress markers in neuronal cultures. The findings support further investigation into its application for conditions like Alzheimer's disease.

Q & A

Q. What are the common synthetic routes for N-[4-(propan-2-yl)phenyl]adamantane-1-carboxamide?

The synthesis typically involves:

  • Step 1 : Functionalization of the adamantane core via carboxamide formation using coupling reagents like EDC/HATU .
  • Step 2 : Introduction of the 4-isopropylphenyl group through nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Step 3 : Purification via column chromatography or recrystallization, with solvents such as ethanol or DMF . Optimization of reaction conditions (temperature, solvent, catalysts) is critical for yield and purity .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., adamantane CH₂ groups at δ 1.6–2.1 ppm; aromatic protons at δ 6.8–7.4 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~340) .
  • X-ray Crystallography : Resolves 3D structure using SHELX software for refinement .

Q. What functional groups influence its reactivity and bioactivity?

  • Adamantane core : Enhances lipophilicity and membrane penetration .
  • Carboxamide group : Facilitates hydrogen bonding with biological targets .
  • 4-Isopropylphenyl substituent : Modulates steric and electronic interactions in binding pockets .

Q. How is solubility assessed for in vitro studies?

  • Solubility profiles are determined in DMSO (for stock solutions) and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or HPLC .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antiviral vs. antibacterial) be resolved?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., triazole vs. pyrazole rings) and test against specific targets .
  • Crystallographic Analysis : Resolve target-ligand interactions using SHELX-refined X-ray structures .

Q. What experimental strategies optimize synthesis yield and scalability?

  • Reaction Parameter Screening : Use Design of Experiments (DoE) to test solvents (DMF vs. acetonitrile), catalysts (KOH), and temperatures .
  • Continuous Flow Reactors : Improve efficiency and reduce byproducts in multi-step syntheses .

Q. How is the mechanism of action elucidated for this compound?

  • In Vitro Assays : Measure inhibition of viral proteases (e.g., influenza M2 proton channel) or bacterial enzymes .
  • Molecular Docking : Predict binding modes using software like AutoDock with adamantane’s rigid structure as a scaffold .

Q. What computational methods predict pharmacokinetic properties?

  • ADMET Prediction : Use QSAR models to estimate absorption (LogP), metabolic stability (CYP450 interactions), and toxicity (AMES test) .

Q. How are degradation products identified under stressed conditions?

  • Stability Studies : Expose the compound to heat, light, or pH extremes, then analyze degradation via LC-MS .

Q. What challenges arise in crystallizing this compound for structural studies?

  • Crystal Growth : Requires slow evaporation in polar solvents (e.g., methanol/water mixtures) and SHELX for refinement of disordered adamantane moieties .

Data Analysis and Interpretation

Q. How do substituent variations (e.g., sulfanyl vs. methyl groups) affect bioactivity?

  • Case Study : Replacing the sulfanyl group in N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide with methyl reduces antibacterial activity but enhances antiviral potency .

Q. What statistical methods validate reproducibility in biological assays?

  • Dose-Response Curves : Fit data to Hill equations (e.g., IC₅₀ calculations) with error bars from triplicate experiments .

Q. How is batch-to-batch variability in synthesis addressed?

  • Quality Control : Implement HPLC purity checks (>95%) and NMR consistency metrics (e.g., integration ratios) .

Methodological Tables

Table 1 : Key Synthetic Parameters for Yield Optimization

ParameterOptimal ConditionImpact on YieldEvidence Source
SolventDMF+25% vs. ethanol
CatalystKOH+15% vs. NaOH
Temperature80°C+30% vs. 60°C

Table 2 : Common Biological Targets and Assays

TargetAssay TypeObserved IC₅₀Evidence Source
Influenza M2Proton channel inhibition2.3 µM
Bacterial DNA gyraseATPase activity8.7 µM

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